

Application Note: Bioanalytical Strategies for Tranexamic Acid in Human Plasma

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Compound of Interest

Compound Name: *cis-Tranexamic Acid-13C2,15N*

CAS No.: 1557000-06-2

Cat. No.: B585350

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Executive Summary & Chemical Context

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine and acts as an antifibrinolytic agent. For bioanalytical scientists, TXA presents a specific set of challenges:

- **High Polarity:** With a logP of approximately -1.6, TXA is highly hydrophilic, leading to poor retention on standard C18 (Reversed-Phase) columns.
- **Zwitterionic Nature:** It contains both a carboxylic acid and a primary amine, making its charge state highly pH-dependent.
- **Lack of Chromophore:** TXA lacks a strong UV chromophore, making LC-MS/MS the detection method of choice over UV/Vis.

This guide outlines two distinct sample preparation workflows: a High-Throughput Protein Precipitation (PPT) method utilizing HILIC chromatography, and a High-Purity Solid Phase Extraction (SPE) method for applications requiring minimized matrix effects.

Method A: High-Throughput Protein Precipitation (PPT)

Best for: Clinical trials with high sample volumes (>100 samples/day) where sensitivity requirements are moderate (>50 ng/mL).

The "Why" Behind the Protocol

Simple protein precipitation is fast, but the resulting supernatant is often incompatible with HILIC initial conditions (which require high organic content). Direct injection of high-water content supernatant leads to "solvent mismatch," causing peak broadening. Therefore, this protocol includes an evaporation-to-dryness step to allow reconstitution in a HILIC-friendly solvent.

Reagents & Materials

- Internal Standard (IS): Tranexamic Acid-¹³C₂,¹⁵N (Isotopically labeled IS is mandatory to compensate for matrix effects in HILIC).
- Precipitation Solvent: Acetonitrile:Methanol (75:25 v/v) with 0.1% Formic Acid.
- Reconstitution Solvent: Acetonitrile:Water (90:10 v/v) with 10mM Ammonium Formate.

Step-by-Step Protocol

- Aliquot: Transfer 50 μ L of human plasma into a 1.5 mL polypropylene microcentrifuge tube or 96-well plate.
- IS Addition: Add 20 μ L of Internal Standard working solution (e.g., 5 μ g/mL in water). Vortex for 10 seconds.
- Precipitation: Add 300 μ L of Precipitation Solvent (cold).
 - Note: The addition of formic acid helps disrupt protein binding and protonates the amine for better solubility.
- Agitation: Vortex vigorously for 2 minutes.
- Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 200 μ L of the clear supernatant to a clean 96-well plate.
- Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitution: Reconstitute residue in 100 μ L of Reconstitution Solvent. Vortex for 5 minutes.
- Analysis: Inject 2-5 μ L onto the LC-MS/MS system.

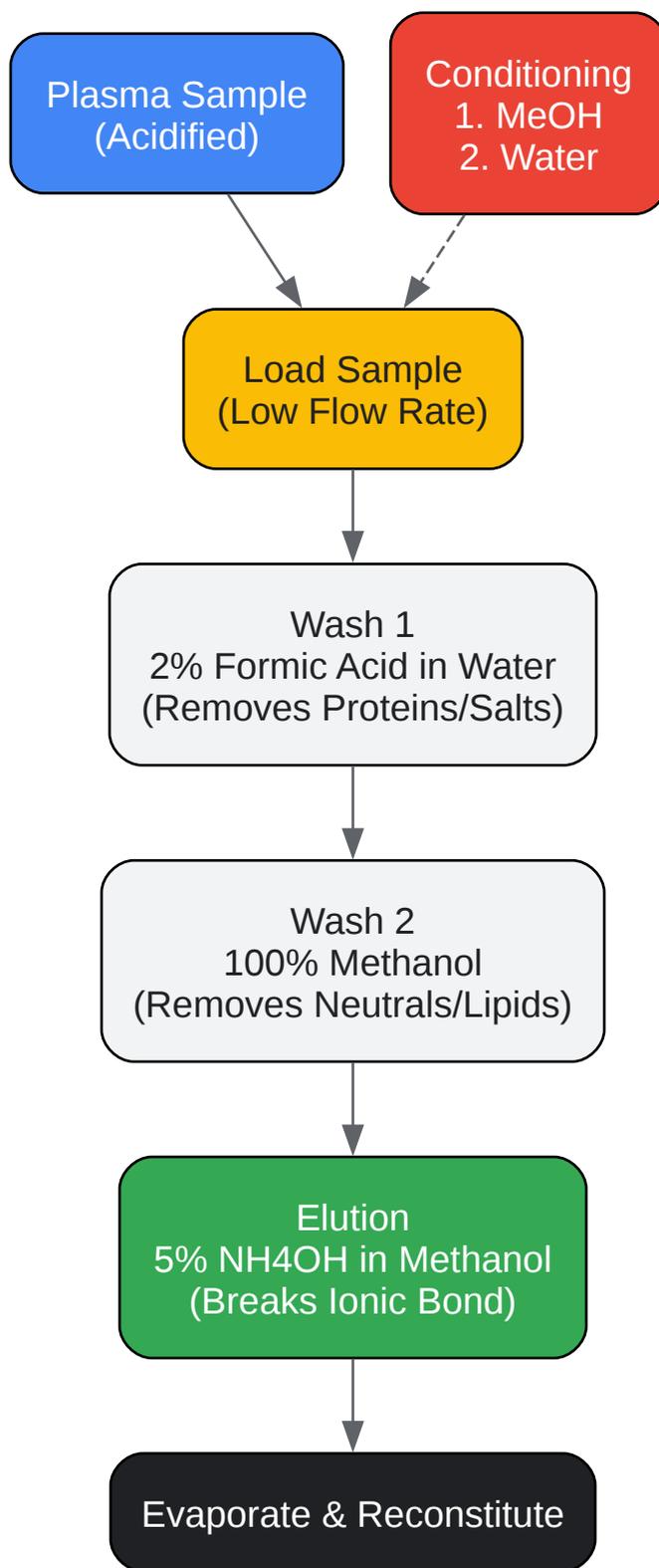
Method B: Mixed-Mode Cation Exchange (SPE)

Best for: PK studies requiring low limits of quantification (LLOQ < 10 ng/mL) or when phospholipid interference is high.

The "Why" Behind the Protocol

Because TXA has a primary amine (pKa ~10.6), it is positively charged at acidic pH. We utilize Mixed-Mode Cation Exchange (MCX) cartridges. This mechanism allows us to wash away neutral and acidic interferences (like phospholipids) using organic solvents while the TXA remains ionically bound to the sorbent.

SPE Workflow Diagram



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Caption: Mixed-Mode Cation Exchange (MCX) workflow selectively isolating TXA via ionic retention.

Step-by-Step Protocol (MCX Cartridge 30mg/1cc)

- Pre-treatment: Mix 100 μ L Plasma + 10 μ L IS + 300 μ L 2% Formic Acid in water.
 - Mechanism: Acidification ensures TXA is fully protonated () to bind to the cation exchange sorbent.
- Conditioning:
 - 1 mL Methanol.
 - 1 mL Water.
- Loading: Load the pre-treated sample at a flow rate of \sim 1 mL/min.
- Washing (Critical):
 - Wash 1: 1 mL 2% Formic Acid (Removes salts and proteins).
 - Wash 2: 1 mL 100% Methanol (Removes hydrophobic interferences and phospholipids). TXA remains bound.
- Elution: Elute with 2 x 250 μ L of 5% Ammonium Hydroxide in Methanol.
 - Mechanism: The high pH neutralizes the amine on TXA and the sorbent surface, breaking the ionic interaction.
- Post-Processing: Evaporate and reconstitute as in Method A.

Analytical Conditions (LC-MS/MS)

To successfully analyze the samples prepared above, the chromatographic system must be tuned for polar retention.

Recommended HILIC Parameters

Parameter	Specification	Rationale
Column	HILIC Silica or Amide (e.g., 2.1 x 100mm, 1.7 μ m)	Retains polar/zwitterionic compounds that elute in void volume on C18.
Mobile Phase A	10mM Ammonium Formate + 0.1% Formic Acid in Water	Provides ionic strength and pH control for peak shape.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	High organic content required for HILIC retention mechanism.
Gradient	Start at 90% B; Ramp to 50% B over 4 min.	Elution occurs as water content increases (opposite of Reversed Phase).
Flow Rate	0.3 - 0.5 mL/min	Standard for UHPLC applications.

Mass Spectrometry Settings (MRM)

- Ionization: Electrospray Ionization (ESI) Positive Mode.

- Transitions:

- TXA (Quantifier): 158.1

95.1 m/z (Loss of

+

).

- TXA (Qualifier): 158.1

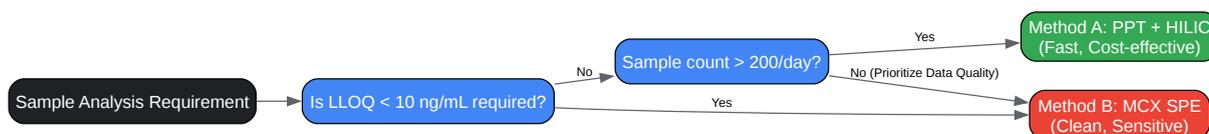
140.1 m/z (Loss of

).

- IS (TXA-13C2,15N): 161.1

97.1 m/z.

Decision Matrix: Choosing Your Method



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Caption: Strategic decision tree for selecting the optimal sample preparation workflow.

References

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